molecular formula C13H25NO5 B610253 Propargyl-PEG5-amine CAS No. 1589522-46-2

Propargyl-PEG5-amine

Cat. No. B610253
M. Wt: 275.35
InChI Key: BLBTXXAWMPTQOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propargyl-PEG5-amine is a compound with a molecular weight of 275.35 . It is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . This compound is a click chemistry reagent, containing an Alkyne group, and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Molecular Structure Analysis

The molecular structure of Propargyl-PEG5-amine is represented by the linear formula C13H25NO5 . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .


Chemical Reactions Analysis

Propargyl-PEG5-amine is a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is commonly used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs .


Physical And Chemical Properties Analysis

Propargyl-PEG5-amine has a molecular weight of 275.35 . It is a liquid that appears colorless to light yellow . The compound is stored at -20°C and protected from light .

Scientific Research Applications

Applications in Polymer and Material Science

  • Polypeptides and Copolymers Development : Propargyl-PEG5-amine has been utilized in the synthesis of pH-responsive synthetic polypeptides and block copolymers. These materials exhibit reversible self-assembly into micelles and adopt α-helical structures at biologically relevant pHs, indicating potential for drug and gene delivery systems (Engler et al., 2011).

Applications in Organic Synthesis

  • Synthesis of Propargylic Amines : This compound plays a crucial role in the synthesis of propargylic amines, essential in various natural products and pharmaceuticals. It facilitates the addition of alkynes to imines, a key reaction in organic synthesis (Zani & Bolm, 2006).

  • Catalysis in Organic Reactions : It has been used in copper-catalyzed one-pot synthesis of propargylamines, highlighting its role in facilitating efficient and convenient multi-component coupling reactions (Zhang et al., 2010).

Applications in Biomedical Research

  • Targeted Gene Delivery : Propargyl-PEG5-amine has been integrated into complex structures like dendrimers for targeted gene delivery, demonstrating its utility in creating multifunctional carriers for specific applications in gene therapy (Yu et al., 2011).

  • Cancer Research and Therapy : It's used in the synthesis of propargylic amines, which are significant in anticancer research. This includes the development of potential chemotherapeutic agents, especially for aggressive cancers like triple negative breast cancer and pancreatic cancer (Martinez-Amezaga et al., 2020).

  • In Vivo Imaging and Drug Delivery : In the field of nanomedicine, Propargyl-PEG5-amine functionalized gold nanoparticles have been developed for blood pool and tumor imaging by computed tomography, showcasing its application in cancer diagnosis (Peng et al., 2012).

Environmental and Green Chemistry Applications

  • CO2 Fixation : It's been used in environmentally friendly methods for converting carbon dioxide at atmospheric pressure into valuable products like 2-oxazolidinones, demonstrating its role in green chemistry applications (Wang et al., 2016).

Safety And Hazards

Propargyl-PEG5-amine is a chemical compound that should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used and all sources of ignition should be removed .

Future Directions

The propargyl group, such as in Propargyl-PEG5-amine, is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that the future directions of Propargyl-PEG5-amine and similar compounds lie in the exploration of these new synthetic pathways and applications.

properties

IUPAC Name

2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO5/c1-2-4-15-6-8-17-10-12-19-13-11-18-9-7-16-5-3-14/h1H,3-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBTXXAWMPTQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propargyl-PEG5-amine
Reactant of Route 2
Reactant of Route 2
Propargyl-PEG5-amine
Reactant of Route 3
Reactant of Route 3
Propargyl-PEG5-amine
Reactant of Route 4
Reactant of Route 4
Propargyl-PEG5-amine
Reactant of Route 5
Reactant of Route 5
Propargyl-PEG5-amine
Reactant of Route 6
Reactant of Route 6
Propargyl-PEG5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.